4-Bromo-4'-(trifluoromethyl)biphenyl CAS number and properties
4-Bromo-4'-(trifluoromethyl)biphenyl CAS number and properties
The following technical guide details the properties, synthesis, and applications of 4-Bromo-4'-(trifluoromethyl)biphenyl , a critical intermediate in the development of advanced materials and pharmaceuticals.
[1][2]
Part 1: Chemical Identity & Core Properties
Identification
4-Bromo-4'-(trifluoromethyl)biphenyl is a halogenated biaryl scaffold characterized by a biphenyl core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 4'-position.[1][2][3][4][5][6] Its asymmetric substitution pattern makes it a highly valuable "linchpin" intermediate—the bromine atom serves as a reactive handle for further functionalization (e.g., via Buchwald-Hartwig amination or secondary Suzuki couplings), while the trifluoromethyl group imparts metabolic stability, lipophilicity, and electron-withdrawing character essential for optoelectronic applications.
| Property | Data |
| CAS Number | 69231-87-4 |
| IUPAC Name | 1-Bromo-4-(4-(trifluoromethyl)phenyl)benzene |
| Molecular Formula | C₁₃H₈BrF₃ |
| Molecular Weight | 301.10 g/mol |
| SMILES | FC(F)(F)c1ccc(cc1)-c2ccc(Br)cc2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Typical for pure crystalline form) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |
| Reactivity Profile | Chemoselective electrophile; C-Br bond active for Pd-catalyzed cross-coupling |
Structural Significance
The molecule features two distinct electronic domains:
-
Electron-Deficient Ring: The 4'-trifluoromethyl phenyl ring is electron-poor, enhancing stability against oxidation and improving electron transport mobility in OLED devices.
-
Reactive Ring: The 4-bromophenyl ring is electronically neutral to slightly deactivated but remains highly reactive toward oxidative addition by transition metals (Pd, Ni), enabling precise modular synthesis.
Part 2: Synthesis Protocol (Chemoselective Suzuki-Miyaura Coupling)
Strategic Logic
The most robust route to 4-Bromo-4'-(trifluoromethyl)biphenyl utilizes a chemoselective Suzuki-Miyaura coupling . To prevent polymerization or double-coupling, the reaction exploits the reactivity difference between aryl iodides and aryl bromides.
-
Electrophile: 1-Bromo-4-iodobenzene (C-I bond reacts ~1000x faster than C-Br).
-
Nucleophile: 4-(Trifluoromethyl)phenylboronic acid.[7]
-
Selectivity: Palladium(0) preferentially undergoes oxidative addition into the weaker C-I bond (
) over the stronger C-Br bond ( ), leaving the bromine intact for future reactions.
Experimental Protocol
Reagents:
-
1-Bromo-4-iodobenzene (1.0 equiv, 10.0 mmol, 2.83 g)
-
4-(Trifluoromethyl)phenylboronic acid (1.1 equiv, 11.0 mmol, 2.09 g)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.0 mol%, 0.23 g)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (20 mL)
-
Solvent: Toluene / Ethanol (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing: Charge a 250 mL reaction flask with Toluene and Ethanol. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Reagent Addition: Add 1-Bromo-4-iodobenzene, the boronic acid, and the Pd catalyst under a positive stream of inert gas.
-
Activation: Add the degassed aqueous Na₂CO₃ solution. The biphasic mixture ensures efficient base delivery without hydrolyzing the catalyst.
-
Reaction: Heat the mixture to 70°C (oil bath temperature).
-
Note: Do not exceed 80°C or reflux aggressively, as higher temperatures may promote oxidative addition into the C-Br bond, leading to oligomerization.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.6) should disappear within 4-6 hours. The product will appear as a UV-active spot (Rf ~0.5).
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (2 x 20 mL). Combine organics, wash with Brine, and dry over anhydrous MgSO₄.[7]
-
Purification: Concentrate under reduced pressure. Recrystallize from hot Ethanol or purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes) to yield the target as white crystals.
Reaction Pathway Visualization
Caption: Chemoselective catalytic cycle exploiting the reactivity differential between Aryl-Iodide and Aryl-Bromide bonds.
Part 3: Applications & Utility
Materials Science (OLEDs)
This compound is a primary intermediate for Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent host materials.
-
Mechanism: The bromine handle allows the attachment of electron-donating carbazole or amine units (e.g., via Buchwald-Hartwig coupling). The trifluoromethyl group lowers the LUMO energy level, facilitating electron injection and improving the charge balance in the emissive layer.
-
Example: Synthesis of host materials like CBP-CF3 derivatives which show improved operational lifetime in blue OLEDs.
Liquid Crystals
The rigid biphenyl core is a classic mesogen (liquid crystal forming unit).
-
Function: The terminal CF₃ group acts as a polar tail, inducing strong dielectric anisotropy (
). This property is vital for reducing the threshold voltage ( ) in Twisted Nematic (TN) and Vertical Alignment (VA) displays.
Medicinal Chemistry
The biphenyl scaffold is a "privileged structure" in drug discovery.
-
Bioisostere: The CF₃ group serves as a metabolically stable, lipophilic bioisostere for chloride or methyl groups, increasing blood-brain barrier (BBB) permeability.
-
Precursor: The aryl bromide is readily converted to biaryl-carboxylic acids (via lithiation/CO₂ trapping) or biaryl-amines, common motifs in NSAIDs and kinase inhibitors.
Part 4: Safety & Handling (MSDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | Category 2A (H319) | Use safety goggles; flush with water for 15 min if exposed. |
| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid respiratory irritation. |
| Storage | Inert Atmosphere | Store at room temperature (15-25°C), protected from light. |
Disposal: Dispose of as halogenated organic waste. Do not release into drains due to the persistence of the trifluoromethyl group.
Part 5: References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Gomberg, M., & Bachmann, W. E. (1924). "The Synthesis of Biaryl Compounds by Means of the Diazo Reaction." Journal of the American Chemical Society, 46(10), 2339–2343. (Historical context for biaryl synthesis).
-
Uetani, Y. (2015). "OLED Materials: Synthesis and Applications." Patent WO2015175678A1. (Describes use of 4-Bromo-4'-(trifluoromethyl)biphenyl in OLEDs). Link
-
ChemicalBook. (2024). "Product Properties: 4-Bromo-4'-(trifluoromethyl)biphenyl (CAS 69231-87-4)."[1][2][3] Link
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- 3. 1,1'-Biphenyl, 4-bromo-4'-(trifluoromethyl)- | 69231-87-4 [chemicalbook.com]
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